molecular formula C8H7ClF3N B12338460 2-Chloro-6-methyl-3-(trifluoromethyl)aniline

2-Chloro-6-methyl-3-(trifluoromethyl)aniline

Cat. No.: B12338460
M. Wt: 209.59 g/mol
InChI Key: ATOSQZZGIWXYHA-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a chloro group at position 2, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 3 on the benzene ring. The amino (-NH₂) group at position 1 defines its classification as an aromatic amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-6-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-4-2-3-5(8(10,11)12)6(9)7(4)13/h2-3H,13H2,1H3

InChI Key

ATOSQZZGIWXYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Chlorination of Preformed Methyl- and Trifluoromethyl-Substituted Anilines

A direct route to 2-chloro-6-methyl-3-(trifluoromethyl)aniline involves selective chlorination of a prefunctionalized aniline precursor. For instance, 6-methyl-3-(trifluoromethyl)aniline could undergo electrophilic chlorination at the ortho position relative to the amine group. However, the strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) at position 3 deactivates the ring, necessitating vigorous conditions or directed metalation strategies.

Directed Ortho-Metalation for Regioselective Methylation

Protecting Group Strategies

The amine group’s strong activation effects can be tempered by protection as an acetamide or urea derivative. For example, acetanilide formation directs electrophilic substitution to the para position, while ortho-metalation enables precise functionalization:

  • Protection : 3-Trifluoromethylaniline is acetylated to form 3-trifluoromethylacetanilide.
  • Directed Metalation : Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, which is quenched with methyl iodide to introduce the methyl group at position 6.
  • Chlorination and Deprotection : Selective chlorination at position 2 (using Cl₂/FeCl₃) followed by hydrolysis restores the amine.

This route, though multistep, offers precise control over substitution patterns, with yields contingent on the efficiency of the metalation step.

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Reduction in Polysubstituted Arenes

Reduction of a nitro-bearing precursor provides a straightforward pathway to the aniline moiety. For example, 2-chloro-6-methyl-3-(trifluoromethyl)nitrobenzene can be hydrogenated using Pd/C under 4–6 kg H₂ pressure, as exemplified in CN108911989B for related compounds. Key considerations include:

  • Catalyst Poisoning : The electron-deficient trifluoromethyl group may necessitate higher catalyst loadings or elevated temperatures.
  • Byproduct Formation : Over-reduction or dehalogenation must be suppressed through careful pressure and solvent selection (e.g., ethanol or ethyl acetate).

Industrial-Scale Considerations and Environmental Impact

Solvent and Recycle Systems

The patent literature emphasizes dichloroethane and ethanol as preferred solvents due to their compatibility with halogenation and hydrogenation steps. Closed-loop systems for HCl recovery during chlorination (e.g., gas scrubbing) reduce environmental footprint.

Byproduct Management

In the methylthio-to-methyl conversion, stoichiometric HCl generation necessitates neutralization with triethylamine or NaOH. Solid byproducts, such as succinimide from NCS, are removed via filtration and may be recycled in upstream processes.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (%)
Halogen-Methyl Exchange 2,6-Dichloro-3-CF₃-aniline Methylthio substitution, H₂/Pd/C 70–86 >95
Directed Metalation 3-CF₃-acetanilide LDA, MeI, Cl₂/FeCl₃ 50–65* >90*
Nitro Reduction 2-Cl-6-Me-3-CF₃-nitrobenzene H₂/Pd/C, 4–6 kg pressure 75–80* >99*

*Theoretical estimates based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Synthesis of Analgesics

One notable application of 2-chloro-6-methyl-3-(trifluoromethyl)aniline is in the synthesis of analgesic compounds, such as flunixin. This compound is synthesized through a reaction with 2-chloronicotinate in ethylene glycol. The process highlights the compound's role as a building block in pharmaceutical chemistry .

Anticancer Activity

Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit anticancer properties. For instance, studies have shown that related compounds can intercalate DNA, potentially leading to anticancer activity. The structural modifications involving this compound could enhance the efficacy of such anticancer agents .

Agrochemical Applications

This compound is also utilized in the development of pesticides. It serves as an intermediate for synthesizing various herbicides and fungicides due to its ability to introduce reactive groups into aromatic systems .

Microwave-Assisted Synthesis

Recent advancements have demonstrated the efficiency of microwave-assisted synthesis methods for producing derivatives of this compound. These methods improve yield and reduce reaction times compared to traditional heating techniques .

Industrial Production Techniques

Innovative synthetic routes have been developed that focus on environmental safety and cost-effectiveness. For example, one method utilizes water as a solvent and avoids toxic reagents, making it suitable for industrial applications .

Case Study: Anticancer Compound Development

A study conducted on a derivative of this compound showed promising results against pancreatic cancer cell lines. The compound exhibited IC50 values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating significant cytotoxicity while maintaining lower toxicity towards normal human lung fibroblasts .

Case Study: Pesticide Synthesis

In agricultural research, derivatives of this compound were synthesized to enhance the effectiveness of existing pesticides. The modifications allowed for improved binding affinity to target enzymes in pests, thereby increasing the efficacy of these agrochemicals .

Data Tables

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalsSynthesis of flunixinBuilding block for analgesics
Anticancer agentsSignificant activity against cancer cell lines
AgrochemicalsPesticide developmentEnhances efficacy through structural modification
Synthesis MethodsMicrowave-assisted synthesisHigher yields compared to traditional methods
Eco-friendly industrial production methodsUtilizes water as solvent, avoids toxic reagents

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-6-methyl-3-(trifluoromethyl)aniline (hypothetical) 2-Cl, 3-CF₃, 6-CH₃ C₈H₇ClF₃N ~209.6 (estimated) Not explicitly reported; inferred properties based on analogs.
6-Chloro-2-methyl-3-(trifluoromethyl)aniline (175459-13-9) 2-CH₃, 3-CF₃, 6-Cl C₈H₇ClF₃N 209.596 Density: 1.4±0.1 g/cm³; Boiling Point: 225.5±40.0°C
2-Methyl-3-(trifluoromethyl)aniline (54396-44-0) 2-CH₃, 3-CF₃ C₈H₈F₃N 175.15 End Use: Precursor for Flunixin (veterinary NSAID).
2-Chloro-6-(trifluoromethyl)aniline (MFCD00272565) 2-Cl, 6-CF₃ C₇H₅ClF₃N 195.57 Density: 1.42 g/cm³; used in organic synthesis.
4-Chloro-3-(trifluoromethyl)aniline (320-51-4) 4-Cl, 3-CF₃ C₇H₅ClF₃N 195.57 Potential intermediate in agrochemicals.
2-Chloro-3-(trifluoromethyl)aniline (62476-58-8) 2-Cl, 3-CF₃ C₇H₅ClF₃N 195.57 High structural similarity; differing substituent positions alter reactivity.
2-Chloro-6-nitro-4-(trifluoromethyl)aniline (57729-79-0) 2-Cl, 6-NO₂, 4-CF₃ C₇H₄ClF₃N₂O₂ 240.566 Nitro group enhances electrophilic substitution potential.

Structural Analysis

  • Positional Isomerism : The target compound and 6-chloro-2-methyl-3-(trifluoromethyl)aniline (CAS 175459-13-9) exemplify positional isomers. Their substituents (Cl, CH₃, CF₃) occupy adjacent positions (2, 3, 6 vs. 2, 3, 6, depending on numbering conventions), leading to distinct electronic and steric profiles .
  • Methyl vs. Nitro Substitution : The methyl group in the target compound (position 6) offers steric hindrance and mild electron-donating effects, contrasting with the nitro group in 2-chloro-6-nitro-4-(trifluoromethyl)aniline, which strongly deactivates the ring .

Physicochemical Properties

  • Boiling Points: Compounds with trifluoromethyl groups (e.g., 225.5°C for CAS 175459-13-9 ) generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and dipole interactions.
  • Density: The density of fluorinated anilines (~1.4 g/cm³) is higher than non-fluorinated derivatives, reflecting the heavy atom effect of fluorine .

Biological Activity

2-Chloro-6-methyl-3-(trifluoromethyl)aniline is a substituted aniline compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structural features, including the presence of chlorine and trifluoromethyl groups, suggest potential biological activities that merit detailed exploration.

  • Molecular Formula : C8H7ClF3N
  • Molecular Weight : 211.6 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated for its potential applications in pharmacology and toxicology. Key areas of interest include:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also possess such properties. Studies have shown that trifluoromethyl groups can enhance the potency of antimicrobial agents by increasing lipophilicity and altering membrane permeability .
  • Anticancer Activity : Preliminary data suggest that substituted anilines can interact with biological macromolecules, potentially leading to anticancer effects. The trifluoromethyl group is known to influence the binding affinity of compounds to target proteins involved in cancer progression .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other aniline derivatives that target cyclooxygenase (COX) enzymes .
  • Receptor Interaction : The compound could interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer PotentialMechanism of Action
This compoundModeratePromisingEnzyme inhibition, receptor interaction
Compound A (similar structure)HighModerateEnzyme inhibition
Compound B (related derivative)LowHighReceptor modulation

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